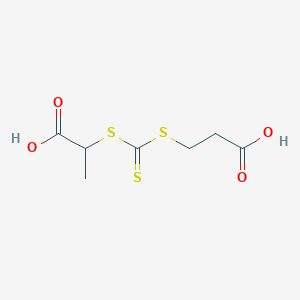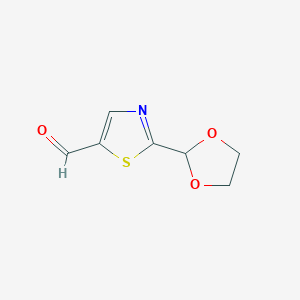![molecular formula C11H9FN2O B1467951 1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 1044661-39-3](/img/structure/B1467951.png)
1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and empirical formula. For example, a similar compound, “1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde”, has an empirical formula of C11H9FN2O and a molecular weight of 204.20 .
Scientific Research Applications
Synthesis and Structural Characterization
- Pyrazole compounds have been synthesized through the condensation of chalcones with hydrazine hydrate, revealing significant structural characteristics such as the dihedral angles between the pyrazole and fluoro-substituted rings, contributing to their potential application in designing molecules with specific geometric configurations for targeted biological activities (Loh et al., 2013).
- The structural analysis of pyrazole derivatives indicates their conformation and the impact of substituents on their molecular structure, which is critical for understanding their reactivity and interaction with biological targets (Butcher et al., 2007).
Antimicrobial and Antioxidant Applications
- Some pyrazole derivatives have shown a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This highlights their potential as lead compounds in the development of new antimicrobial and antioxidant agents (Bhat et al., 2016).
- Schiff bases derived from pyrazole-carbaldehyde compounds and chitosan have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains, suggesting their potential application in developing new antimicrobial materials (Hamed et al., 2020).
Application in Molecular Docking and Drug Design
- The molecular docking studies of pyrazole derivatives indicate their potential as inhibitors of specific enzymes, showcasing their application in the discovery and design of new therapeutic agents (Mary et al., 2015).
Synthesis of Novel Compounds with Potential Biological Activities
- The synthesis of novel pyrazole carbaldehyde derivatives and their evaluation for biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory activities, underscore their importance in medicinal chemistry for the development of new therapeutic agents (Thangarasu et al., 2019).
Mechanism of Action
Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring (a derivative of benzene) where one or more of the hydrogen atoms is replaced by a fluorine atom. These compounds are often used in the synthesis of pharmaceuticals due to the unique properties of fluorine, including its small size and high electronegativity .
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes involved in the DNA damage repair process . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to alterations in cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PARP-1 and PARP-2 results in the inhibition of these enzymes, which in turn affects the DNA damage repair process . Additionally, it can induce changes in gene expression by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound can lead to sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that it can be tolerated up to a certain threshold, beyond which it may cause significant toxicity . These dosage-dependent effects are crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and other essential biomolecules . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with human equilibrative nucleoside transporters, which facilitate its uptake and distribution within cells . These interactions can influence its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, thereby influencing gene expression and other nuclear processes .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-11-4-2-1-3-10(11)7-14-6-9(8-15)5-13-14/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZNCRHCJCDMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1467869.png)
![1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate](/img/structure/B1467872.png)
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)

![4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid](/img/structure/B1467878.png)

![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)
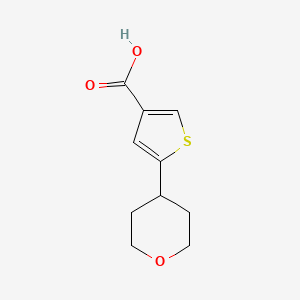
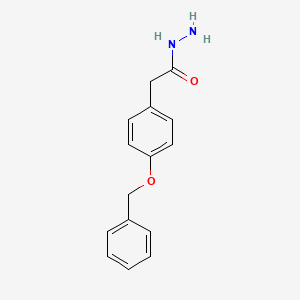
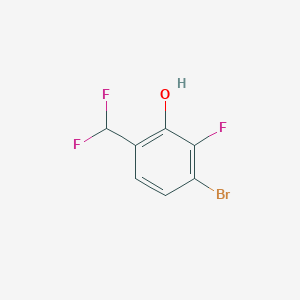
![Carbamic acid,N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1467886.png)
